molecular formula C6H10N2S B1420745 N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 921145-14-4

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B1420745
CAS No.: 921145-14-4
M. Wt: 142.22 g/mol
InChI Key: SMMNSOCRUQVCIP-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins involved in cell signaling pathways also highlights its potential as a therapeutic agent . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, its impact on cellular metabolism includes altering the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and efficacy. For instance, the compound may undergo oxidation and conjugation reactions, resulting in the formation of metabolites with different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall efficacy . For example, the compound’s presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(5-ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine dihydrochloride

Uniqueness

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNSOCRUQVCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ti (OiPr)4 (1.3 eq) was added with stirring to MeNH2 (2.0 M in MeOH, 3 eq) under Ar. After 5 min. 5-methylthiazole-2-carbaldehyde (1 eq) was added, and the solution was stirred for 1-2 h. The reaction was cooled to 0° C. and NaBH4 (1.3 eq) was added. The solution was stirred at 0° C. to room temperature overnight. After quenching the reaction with water the mixture was filtered through Celite to remove the white ppt. MeOH was removed in vacuo and the residue was diluted with EtOAc. The resulting solution was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganic material was filtered off, and the solvent was removed in vacuo to give the crude product. Purification via column chromatography yielded N-methyl-1-(5-methylthiazol-2-yl)methanamine in 80-85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

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